molecular formula C20H16N6O3 B2588452 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide CAS No. 1396798-53-0

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide

Cat. No.: B2588452
CAS No.: 1396798-53-0
M. Wt: 388.387
InChI Key: KKCZMOFKMNFQBP-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide is a synthetic compound with significant potential across various scientific fields. This molecule integrates functional groups that confer it unique chemical properties, making it a subject of interest in pharmaceuticals, materials science, and chemical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide typically involves the stepwise assembly of its structural components. Starting with the base materials, each segment is constructed through specific reactions. The tetrazole ring is typically formed via cycloaddition reactions under high-pressure conditions, while the naphthamide core is synthesized through amidation reactions.

Industrial Production Methods

In industrial settings, large-scale production often relies on automated processes to ensure consistency and efficiency. Key steps involve the continuous flow synthesis for the tetrazole intermediate and the utilization of catalytic systems to enhance reaction rates and yield. Temperature control and solvent selection are crucial to maintaining the integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide undergoes a variety of chemical reactions including:

  • Oxidation: : The naphthamide segment can undergo oxidative degradation under strong oxidative conditions.

  • Reduction: : The tetrazole ring and other substituents may be reduced to simpler amines and other compounds.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and tetrazole moiety.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Involves the use of reagents like lithium aluminum hydride or palladium on carbon.

  • Substitution: : Typically performed with halides, nitrates, and other electrophilic reagents under controlled pH conditions.

Major Products Formed

The major products formed from these reactions include simplified aromatic compounds, ring-opened derivatives, and substituted tetrazole compounds which often serve as intermediates for further chemical modifications.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is explored for its potential as a ligand in coordination chemistry and as a building block for complex organic molecules.

Biology

Biologically, it shows promise due to its ability to interact with various biomolecular targets, which can be harnessed in drug design and development.

Medicine

Medicinal applications include its potential use as an anti-inflammatory or antimicrobial agent, given its structural features conducive to bioactivity.

Industry

In the industrial sector, it can be utilized in the creation of polymers and materials with specific desired properties such as high thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structural components allow it to engage in hydrogen bonding, electrostatic interactions, and π-π stacking with biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparing N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide with similar compounds such as N-(4-(4-(2-hydroxy-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide highlights its unique features. The amino group in the former provides additional sites for functionalization, making it more versatile in chemical synthesis and applications.

List of Similar Compounds

  • N-(4-(4-(2-hydroxy-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide

  • N-(4-(4-(2-carboxy-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide

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Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide is a complex organic compound notable for its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22_{22}H20_{20}N6_{6}O4_{4}
Molecular Weight 432.4 g/mol
CAS Number 1396815-46-5

The structural features include a naphthamide moiety and a tetrazole ring, which are known for their roles in various biological functions, including enzyme inhibition and interaction with cellular pathways.

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar tetrazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.

Case Study:
In a study examining the effects of related tetrazole derivatives, it was found that these compounds could reduce the viability of A549 (lung adenocarcinoma) cells with IC50_{50} values in the low micromolar range. The presence of the naphthamide structure was crucial for enhancing cytotoxicity against these cell lines .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Tetrazole-based compounds have been reported to exhibit activity against various bacterial strains. The mechanism often involves interference with bacterial enzymatic pathways.

Research Findings:
A related study highlighted that tetrazole derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds significantly influenced their antibacterial efficacy, suggesting that the naphthamide moiety may enhance membrane permeability or enzyme inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Tetrazole Ring: Essential for anticancer and antimicrobial activities; modifications to this ring can enhance potency.
  • Naphthamide Moiety: Contributes to the compound's ability to interact with biological targets effectively.

The combination of these structural features leads to enhanced solubility and bioavailability, critical factors in drug development.

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy: As a lead compound for developing new anticancer agents targeting specific pathways.
  • Antimicrobial Treatments: For developing novel antibiotics against resistant bacterial strains.
  • Enzyme Inhibition: As a scaffold for designing inhibitors targeting specific enzymes involved in disease processes.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3/c21-18(27)12-25-20(29)26(24-23-25)15-10-8-14(9-11-15)22-19(28)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCZMOFKMNFQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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